3-(Trifluoromethyl)quinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)quinoline-2-carbaldehyde: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group in the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Trifluoromethyl)quinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the trifluoromethylation of quinoline derivatives. For example, 2-propyl-3-iodoquinoline can be transformed into 2-propyl-3-(trifluoromethyl)quinoline by the action of methyl chlorodifluoroacetate, copper(I) iodide, and potassium fluoride in dimethylformamide at reflux conditions . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
3-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-(Trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 3-(Trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)quinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)quinoline-2-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property, combined with the quinoline ring’s ability to form stable complexes with metal ions, makes the compound a potent inhibitor of various enzymes and a modulator of receptor activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)quinoline
- 3-(Trifluoromethyl)quinoline
- 6-Methylquinoline
Comparison:
3-(Trifluoromethyl)quinoline-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. For example, the aldehyde group allows for further chemical modifications, while the trifluoromethyl group enhances the compound’s stability and biological activity .
In comparison, 2-(Trifluoromethyl)quinoline and 3-(Trifluoromethyl)quinoline lack the aldehyde group, which limits their potential for further chemical modifications. Similarly, 6-Methylquinoline does not possess the trifluoromethyl group, resulting in different chemical and biological properties .
Properties
Molecular Formula |
C11H6F3NO |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)quinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-5-7-3-1-2-4-9(7)15-10(8)6-16/h1-6H |
InChI Key |
QDRFNPYOVCOGFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.